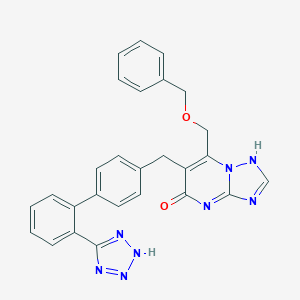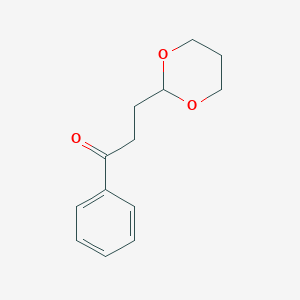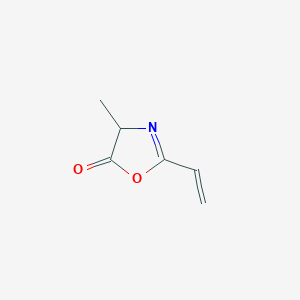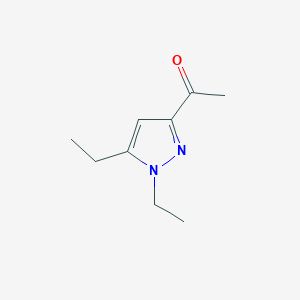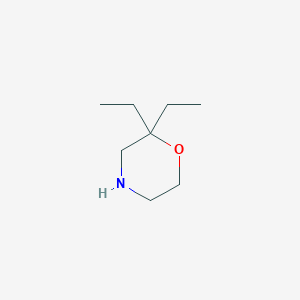
2,2-Diethylmorpholine
Vue d'ensemble
Description
2,2-Diethylmorpholine is a compound of interest in various chemical research areas. It is associated with several synthesis processes and chemical reactions, demonstrating diverse chemical and physical properties.
Synthesis Analysis
The synthesis of compounds related to 2,2-Diethylmorpholine often involves complex chemical reactions. For instance, the synthesis of diethyl bis(2,2′-bipyridine)Fe/MAO, a catalyst for polymerization of 1,3-dienes, shows the intricate processes involved in synthesizing similar compounds (Bazzini et al., 2002).
Molecular Structure Analysis
Understanding the molecular structure is crucial for analyzing the properties and reactions of 2,2-Diethylmorpholine. Studies on related compounds, like the crystal structure analysis of diethyl 2-(4-methylbenzylidene)malonate, provide insights into the structural aspects of such molecules (Achutha et al., 2016).
Chemical Reactions and Properties
2,2-Diethylmorpholine undergoes various chemical reactions, reflecting its versatile properties. Research on similar compounds, like the synthesis of diethyltin derivatives of dipeptides, reveals the complex reactions and properties these molecules can exhibit (Vornefeld et al., 1992).
Physical Properties Analysis
The physical properties of 2,2-Diethylmorpholine, such as solubility, melting point, and boiling point, are influenced by its molecular structure. Studies like the solvent-free synthesis of 2-aminomorpholines provide insights into the physical properties of similar molecules (Régnier et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are pivotal in understanding 2,2-Diethylmorpholine's applications. For example, research on the synthesis and anticorrosion properties of diethyl (phenylamino) methyl phosphonate derivatives highlights the chemical behavior and potential applications of similar compounds (Moumeni et al., 2020).
Applications De Recherche Scientifique
The reaction of 1,1′-iminobis-2-butanols with sulfuric acid produces cis- and trans-2,6-diethylmorpholines, among other compounds, indicating its utility in organic synthesis (Hernestam, 1983).
Diethylbis(2,2′‐bipyridine)Fe/MAO is an extremely active catalyst for the polymerization of 1,3-dienes, demonstrating the role of diethyl structures in catalysis (Bazzini, Giarrusso, & Porri, 2002).
Studies on 2-naphthol–aliphatic amine exciplex systems, involving diethylamine and other amines, provide insights into the fluorescence quenching behavior and the kinetic parameters of these systems (Hariharan, Rath, Mukherjee, & Mishra, 1999).
A series of acyl and urea derivatives of 2-aminomethyl-4-benzylmorpholine, serving as CCR3 chemokine receptor antagonists, shows potential in treating asthma and allergic rhinitis (Expert Opinion on Therapeutic Patents, 2004).
4-Methylmorpholine N-oxide (NMMO) and four ionic liquids were compared for pretreatment of oil palm empty fruit bunch (EFB) to enhance enzymatic digestibility, highlighting the use of morpholine derivatives in biomass processing (Katinonkul et al., 2012).
N-Nitroso-2-hydroxymorpholine, a mutagenic metabolite of N-nitrosodiethanolamine, suggests the potential involvement of morpholine derivatives in carcinogenesis (Hecht, 1984).
Thermochemical studies of N-methylmorpholine and N-ethylmorpholine compounds help in understanding the energetic effects of alkyl groups on the nitrogen of the morpholine structure (Freitas, Silva, Paiva, & da Silva, 2017).
The chemistry of side reactions and byproduct formation in the NMMO/cellulose system used in the Lyocell process reveals the chemical aspects of morpholine derivatives in fiber production (Rosenau, Potthast, Sixta, & Kosma, 2001).
CO2 absorption into DEAB (4-Diethylamino-2-butanol) solution using hollow fiber membrane contactors illustrates the potential of diethylamine derivatives in gas separation processes (Masoumi, Keshavarz, & Rastgoo, 2014).
Two-substrate kinetics of drug-metabolizing enzyme systems of hepatic microsomes involved in the dealkylation of drugs shows the involvement of diethylaminoethyl compounds in pharmacological processes (Alvares & Mannering, 1970).
Propriétés
IUPAC Name |
2,2-diethylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-3-8(4-2)7-9-5-6-10-8/h9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASBQIGGDYZBRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CNCCO1)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60598711 | |
| Record name | 2,2-Diethylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60598711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Diethylmorpholine | |
CAS RN |
167947-91-3 | |
| Record name | 2,2-Diethylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60598711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



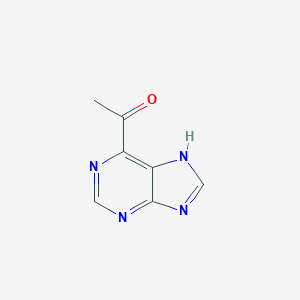
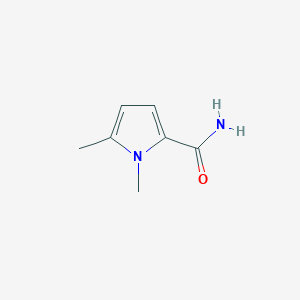
![1'-(Tert-butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid](/img/structure/B61025.png)
